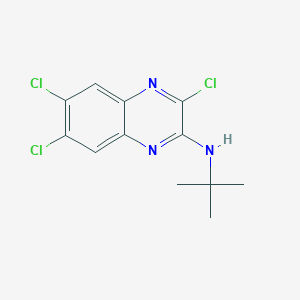

N-(tert-Butyl)-3,6,7-trichlorchinoxalin-2-amin

Übersicht

Beschreibung

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the tert-butyl group and three chlorine atoms in the quinoxaline structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives. It serves as a precursor in the development of new materials with unique electronic and optical properties.

Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

Target of Action

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine primarily targets the 11β-Hydroxysteroid dehydrogenase (11β-HSD) enzymes . These enzymes play a crucial role in the differentiation and proliferation of neoplastic cells . The compound has been found to exhibit inhibitory activity against these enzymes, making it a potential target in anti-cancer therapy .

Mode of Action

The compound interacts with its targets, the 11β-HSD enzymes, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes underlying the development of tumors .

Biochemical Pathways

The inhibition of 11β-HSD enzymes affects the glucocorticoid-related pathways . Glucocorticoids are involved in various physiological processes, including immune response and inflammation. By inhibiting 11β-HSD enzymes, the compound can potentially disrupt these processes, leading to downstream effects that may contribute to its anti-cancer properties .

Pharmacokinetics

The compound’s ability to inhibit 11β-hsd enzymes suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The inhibition of 11β-HSD enzymes by N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can lead to the disruption of glucocorticoid-related processes. This disruption can potentially inhibit the differentiation and proliferation of neoplastic cells, thereby exhibiting anti-cancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine typically involves the reaction of 3,6,7-trichloroquinoxaline with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butylamine and a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually conducted at elevated temperatures to facilitate the formation of the amine derivative.

Industrial Production Methods

Industrial production of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in the replacement of chlorine atoms with various functional groups, leading to a diverse array of quinoxaline derivatives.

Vergleich Mit ähnlichen Verbindungen

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:

3,6-Dichloroquinoxaline: Lacks the tert-butyl group and has different chemical properties and reactivity.

2-Amino-3,6,7-trichloroquinoxaline: Similar structure but without the tert-butyl group, leading to variations in biological activity and chemical behavior.

N-(tert-Butyl)-2-chloroquinoxaline:

The presence of the tert-butyl group and three chlorine atoms in N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine makes it unique among quinoxaline derivatives, contributing to its distinct chemical and biological properties.

Biologische Aktivität

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is synthesized through various chemical pathways involving quinoxaline derivatives. The tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological activity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoxaline exhibit significant antibacterial properties. For instance, N-(tert-butyl)-3,6,7-trichloroquinoxalin-2-amine has been evaluated for its ability to inhibit biofilm formation in uropathogenic Escherichia coli strains. It was found to significantly reduce pili formation, which is crucial for bacterial adhesion and biofilm development .

Table 1: Antibacterial Activity of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

| Compound | Biofilm Inhibition (%) | Concentration (µM) |

|---|---|---|

| N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine | 75% | 10 |

| Control (known inhibitor) | 90% | 10 |

The compound showed a concentration-dependent inhibition of biofilm formation without affecting bacterial growth, indicating its potential as an antivirulence agent rather than a traditional bactericidal compound .

2.2 Anticancer Activity

In addition to its antimicrobial properties, N-(tert-butyl)-3,6,7-trichloroquinoxalin-2-amine has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound demonstrated significant caspase-3/7 activity after treatment over six days .

Table 2: Apoptotic Induction by N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

| Cell Line | Caspase Activation (%) | Treatment Duration (days) |

|---|---|---|

| A549 (Lung) | 60% | 6 |

| MCF7 (Breast) | 55% | 6 |

3. Structure-Activity Relationships (SAR)

The biological activity of N-(tert-butyl)-3,6,7-trichloroquinoxalin-2-amine is influenced by its structural components. Modifications at various positions on the quinoxaline ring can enhance or diminish its efficacy:

Key Findings:

- Substitution at the C-6 position with phenyl groups resulted in higher potency compared to tert-butyl substitutions .

- The presence of an amine group at the C-2 position was crucial for maintaining activity against biofilm formation and apoptosis induction .

4. Case Studies

A case study involving the use of N-(tert-butyl)-3,6,7-trichloroquinoxalin-2-amine in a therapeutic setting highlighted its effectiveness in reducing tumor growth in xenograft models. The compound was administered at varying doses to assess its impact on tumor size and cellular proliferation markers.

Results Summary:

The treated group exhibited a significant reduction in tumor volume compared to the control group after two weeks of treatment.

Eigenschaften

IUPAC Name |

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZWMSFMRFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609942 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281211-09-4 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.